2-Piperazin-1-yl-1,5-naphthyridine
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Overview
Description
2-Piperazin-1-yl-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazin-1-yl-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Piperazin-1-yl-1,5-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
2-Piperazin-1-yl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperazin-1-yl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine
- 2-(4-Phenylpiperazin-1-yl)-1,8-naphthyridine
- 2-(4-Methoxyphenylpiperazin-1-yl)-1,8-naphthyridine
Uniqueness
2-Piperazin-1-yl-1,5-naphthyridine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthyridine ring with a piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H14N4 |
---|---|
Molecular Weight |
214.27 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,5-naphthyridine |
InChI |
InChI=1S/C12H14N4/c1-2-11-10(14-5-1)3-4-12(15-11)16-8-6-13-7-9-16/h1-5,13H,6-9H2 |
InChI Key |
ISTXQLWLDDBPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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